molecular formula C14H12O2 B185962 2-(Benzyloxy)benzaldehyde CAS No. 5896-17-3

2-(Benzyloxy)benzaldehyde

Cat. No. B185962
CAS RN: 5896-17-3
M. Wt: 212.24 g/mol
InChI Key: PBEJTRAJWCNHRS-UHFFFAOYSA-N
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Description

2-(Benzyloxy)benzaldehyde is a derivative of benzaldehyde . It undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .


Synthesis Analysis

2-(Benzyloxy)benzaldehyde may be used in the synthesis of various compounds such as 2-benzyloxy-2′-hydroxy-3′,4′,6′-trimethoxychalcone, N2-(2-benzyloxy)benzylidenyl isonicotinic acid hydrazide, 2-hydroxy-2′-methoxybenzophenone, and 2′-hydroxy-5,6,7-trimethoxyflavone .


Molecular Structure Analysis

The molecular formula of 2-(Benzyloxy)benzaldehyde is C14H12O2 . The structure of this compound can be found in various chemical databases .


Chemical Reactions Analysis

As a benzaldehyde derivative, 2-(Benzyloxy)benzaldehyde undergoes enantioselective cyanoformylation . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .


Physical And Chemical Properties Analysis

2-(Benzyloxy)benzaldehyde has a molecular weight of 212.24 . It has a density of 1.339 g/mL at 25 °C . More detailed physical and chemical properties can be found in chemical databases .

Scientific Research Applications

Catalysis and Synthesis

2-(Benzyloxy)benzaldehyde is a valuable intermediate in medicinal chemistry and plays a significant role in various synthetic processes. For instance, it has been used in the preparation of sulfated Ti-SBA-15 catalysts for the oxidation of benzyl alcohol to benzaldehyde, highlighting its importance in catalytic applications (Sharma, Soni, & Dalai, 2012). Additionally, the compound has been utilized in the Suzuki-Miyaura carbon-carbon cross-coupling reaction to synthesize five-membered heteroaryl-substituted benzyloxy-benzaldehydes, indicating its role in complex organic synthesis (Bölcskei, Andrea, & Keglevich, 2022).

Pharmaceutical Applications

2-(Benzyloxy)benzaldehyde derivatives have been explored for their potential anticancer activities. For example, a study demonstrated significant activity against the HL-60 cell line, suggesting its relevance in the development of new cancer therapies (Lin et al., 2005).

Material Science and Chemical Engineering

The compound is also instrumental in material science and chemical engineering. It has been used in the synthesis of 2H & 13C labeled benzaldehydes, which are important building blocks in synthetic organic chemistry with wide applications in the synthesis of natural products and pharmaceutical drugs (Boga, Alhassan, & Hesk, 2014). Moreover, it's involved in the development of efficient and reusable catalysts like NiFe2O4 nanoparticles for the selective oxidation of benzyl alcohol to benzaldehyde (Iraqui, Kashyap, & Rashid, 2020).

Bioproduction and Environmental Applications

In bioproduction, Pichia pastoris has been used for the enhanced bioproduction of benzaldehyde, a compound closely related to 2-(Benzyloxy)benzaldehyde, in a two-phase partitioning bioreactor (Craig & Daugulis, 2013). The compound also finds applications in environmental chemistry, such as in the selective oxidation of benzyl alcohol to benzaldehyde in water by TiO2/Cu(II)/UV solar systems (Marotta et al., 2011).

Safety And Hazards

While specific safety data for 2-(Benzyloxy)benzaldehyde is not available, benzaldehyde, a related compound, is known to be combustible and can cause skin irritation, serious eye damage, and may be harmful if inhaled .

Future Directions

The future directions for 2-(Benzyloxy)benzaldehyde could involve further exploration of its synthesis and reactivity. For instance, a study has reported UV-induced conformational changes in a benzyloxy fragment for a matrix-isolated compound . This suggests potential future research directions in studying the photochemical properties of 2-(Benzyloxy)benzaldehyde and related compounds.

properties

IUPAC Name

2-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEJTRAJWCNHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30322707
Record name 2-Benzyloxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)benzaldehyde

CAS RN

5896-17-3
Record name 2-(Benzyloxy)benzaldehyde
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Benzyloxy)benzaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Benzyloxy)benzaldehyde
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Record name 2-Benzyloxybenzaldehyde
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Synthesis routes and methods I

Procedure details

185 g of dimethylformamide and 82.8 g (0.6 mol) of potassium carbonate were placed in a flask, and 61 g (0.5 mol) of salicylaldehyde were added dropwise thereto. 75.9 g (0.6 mol) of benzyl chloride were then added dropwise to the resulting mixture at a temperature of 50° C. for one hour. After the addition, the mixture was stirred at a temperature of 70° C. for two hours. The resulting reaction mixture was washed with 185 g of toluene and 330 g of water. The solvent was distilled out of the mixture at an inside temperature of 90° C. under a reduced pressure of 10 mmHg thereby providing 104.5 g of 2-benzyloxybenzaldehyde as bottom in the form of brown liquid having a purity 97.9% in a yield of 96.5%.
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
75.9 g
Type
reactant
Reaction Step Two
Quantity
82.8 g
Type
reactant
Reaction Step Three
Quantity
185 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Salicylaldehyde (50 mmoles) was dissolved in dry dimethylformamide (DMF) (100 ml) at room temperature. Benzyl bromide (75 mmoles) was then added followed by the potassium carbonate (125 mmoles) and the mixture stirred at room temperature for 48 h. The mixture is then filtered to remove the potassium carbonate and the filtrate is mixed with ethyl acetate. The organic phase is washed with water (3×200 ml), brine and dried over MgSO4. The solution is then filtered and evaporated in vacuo to provide the crude material. Solid products are washed with ethyl ether to provide the clean desired product or in the case of aldehydes which are oils, they are purified by silica gel chromatography.
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
75 mmol
Type
reactant
Reaction Step Two
Quantity
125 mmol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-Hydroxybenzaldehyde (19.3 g) and benzyl bromide (25.9 g) were dissolved in N,N-dimethylformamide (50 mL). Cesium carbonate (59.0 g) was added to the solution at 0° C., and the mixture was stirred at room temperature overnight. Water was added to the reaction mixture, and the mixture was extracted with diethyl ether. The organic layer was washed with 1 mol/L aqueous sodium hydroxide solution, water and brine successively, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give 2-benzyloxybenzaldehyde. This compound was dissolved in methanol (100 mL). Sodium borohydride (5.73 g) was added to the solution at 0° C., and the mixture was stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure, and water was added to the residue. The mixture was extracted with diethyl ether, and the organic layer was washed with 1 mol/L aqueous sodium hydroxide solution, water and brine successively, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give the title compound (32.4 g).
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
25.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Sodium hydroxide (20.0 gms.; 0.5 mole) was dissolved in 150 ml H2O and salicylaldehyde (53.2 ml; 0.5 mole) dissolved in 200 ml acetone was added, followed by benzyl bromide (65.4 ml; 0.55 mole) dissolved in 200 ml acetone. The reaction mixture was refluxed for a period of 24 hours and allowed to cool. The acetone was evaporated in vacuum and the two phase residue extracted with 300 ml CH2Cl2. The CH2Cl2 layer was washed with 150 ml H2O and dried over anhydrous Na2SO4. The Na2SO4 was filtered off and the solvent removed from the filtrate to yield 141 grams of the crude product.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
53.2 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
65.4 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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